molecular formula C18H22N2OS B10869862 1-(3-Methylbutyl)-3-(4-phenoxyphenyl)thiourea

1-(3-Methylbutyl)-3-(4-phenoxyphenyl)thiourea

Cat. No.: B10869862
M. Wt: 314.4 g/mol
InChI Key: BTSHHZVIWUHBFW-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-3-(4-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbutyl)-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 4-phenoxyphenyl isothiocyanate with 3-methylbutylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbutyl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylbutyl)-3-phenylthiourea
  • 1-(3-Methylbutyl)-3-(4-methoxyphenyl)thiourea
  • 1-(3-Methylbutyl)-3-(4-chlorophenyl)thiourea

Uniqueness

1-(3-Methylbutyl)-3-(4-phenoxyphenyl)thiourea stands out due to its phenoxy group, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s reactivity and binding interactions, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

1-(3-methylbutyl)-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C18H22N2OS/c1-14(2)12-13-19-18(22)20-15-8-10-17(11-9-15)21-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,19,20,22)

InChI Key

BTSHHZVIWUHBFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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